

Discovery and history of piperazin-2-one compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(4-Chlorophenyl)piperazin-2-one*

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An In-depth Technical Guide to the Discovery and History of Piperazin-2-one Compounds

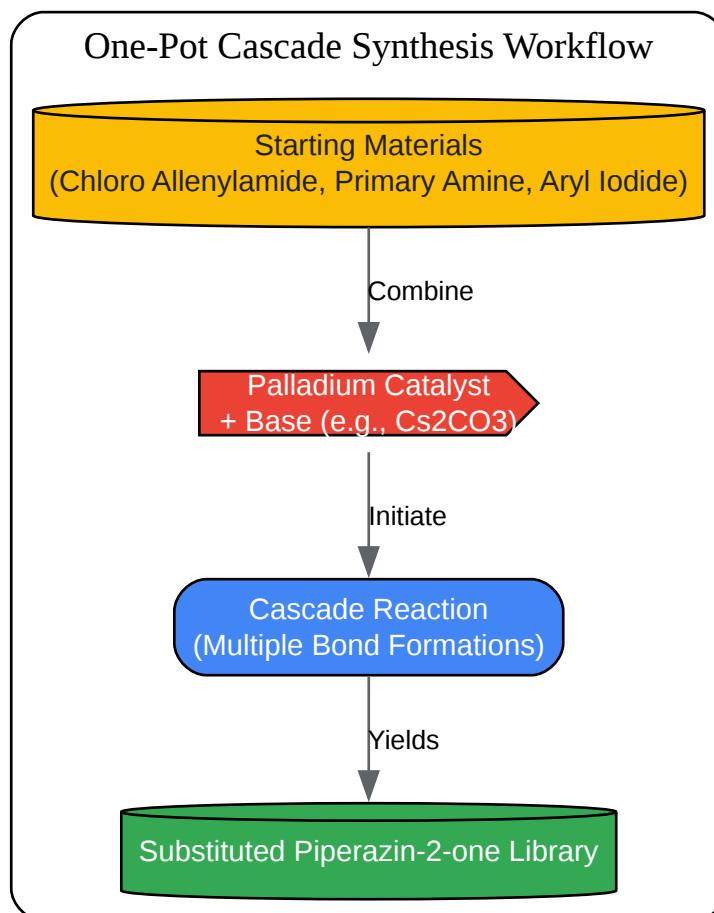
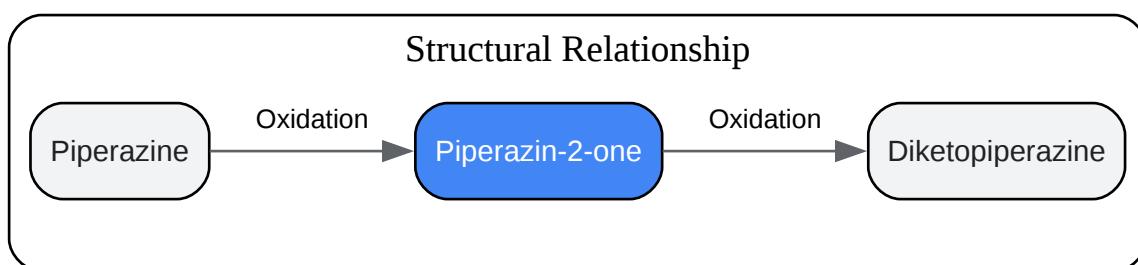
Abstract

The piperazin-2-one core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.^{[1][2]} This six-membered saturated heterocycle, a structural variant of piperazine, has emerged from relative obscurity to become a cornerstone in the design of a multitude of biologically active agents.^[3] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability allows it to serve as a versatile peptidomimetic and a foundational building block for complex molecular architectures.^{[1][4]} This guide provides a comprehensive exploration of the piperazin-2-one scaffold, tracing its historical synthetic evolution, delving into its profound impact on drug discovery, and presenting the technical methodologies that underpin its application in contemporary research.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings being particularly prominent in marketed drugs.^{[3][5]} Within this vast chemical space, the piperazine ring is exceptionally common, prized for its physicochemical properties that often impart favorable aqueous solubility and oral bioavailability.^{[6][7]} The piperazin-2-one structure, an oxidized form of piperazine, introduces an amide functional group, which dramatically expands its utility.^[8] This amide bond provides a planar, rigidifying element and introduces a hydrogen bond donor (N-H) and acceptor (C=O), critical features for molecular recognition at biological targets.^[4]

From a drug design perspective, the strategic value of the piperazin-2-one moiety lies in its ability to mimic peptide β -turns, a common secondary structure in proteins that is often involved in molecular recognition events.^[1] This peptidomimetic quality allows chemists to design smaller, more stable molecules with improved pharmacokinetic profiles that can effectively modulate protein-protein interactions or fit into enzyme active sites.



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- To cite this document: BenchChem. [Discovery and history of piperazin-2-one compounds]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1456701#discovery-and-history-of-piperazin-2-one-compounds>

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